molecular formula C57H106O6 B1263486 TG(18:0/18:0/18:2(9Z,12Z))[iso3]

TG(18:0/18:0/18:2(9Z,12Z))[iso3]

Cat. No. B1263486
M. Wt: 887.4 g/mol
InChI Key: ABFJWRKPWCFTQP-JKFVOKSPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TG(18:0/18:0/18:2(9Z,12Z))[iso3] is a triglyceride.

Scientific Research Applications

Analysis of TG Species in Various Tissues

Triacylglycerols (TGs) like TG(18:0/18:0/18:2(9Z,12Z))[iso3] are crucial in understanding cardiovascular and liver diseases. Guan et al. (2017) used ultra-performance liquid chromatography coupled with mass spectrometry to analyze TGs in human plasma, liver tissues, and horse adipose tissue. This comprehensive analysis, including oxidized TG species, sheds light on TG functions in diseases like hepatocellular carcinoma (Guan et al., 2017).

TGs and Insulin Sensitivity

Roberts et al. (2009) explored the relationship between TG fatty acid ratios in adipose tissue, adipocyte size, and insulin sensitivity. They found strong connections between specific fatty acids in TGs and insulin sensitivity, providing insights into how variations in adipose tissue de novo lipogenesis relate to adiposity (Roberts et al., 2009).

TGs in Poultry Diets

Al-Athari and Watkins (1988) determined the presence of trans and cis 18:1 isomers in blended feed-grade fats used in poultry diets. They analyzed the fatty acid composition of total lipids, triglycerides, and free fatty acids, providing valuable information on the nutritional content of poultry feed (Al-Athari & Watkins, 1988).

TGs and Lipogenic Properties

Vahmani et al. (2015) studied the delta-9 desaturation and lipogenic properties of trans 18:1 isomers in mouse adipocytes. They hypothesized that the lipogenic properties of these isomers depend on the position of the double bond, providing insights into the metabolic pathways and potential health implications of different fatty acids (Vahmani et al., 2015).

Other Relevant Studies

Several other studies contribute to the understanding of TGs in various contexts, such as the impact of antipsychotic medications on TG levels (McNamara et al., 2011), the development of methods for TG species analysis in human plasma (Sander et al., 2015), and the examination of different isomers in TGs (Kraft et al., 2006) (McNamara et al., 2011); (Sander et al., 2015); (Kraft et al., 2006).

properties

Product Name

TG(18:0/18:0/18:2(9Z,12Z))[iso3]

Molecular Formula

C57H106O6

Molecular Weight

887.4 g/mol

IUPAC Name

[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,28,54H,4-15,17-18,20-24,26-27,29-53H2,1-3H3/b19-16-,28-25-/t54-/m0/s1

InChI Key

ABFJWRKPWCFTQP-JKFVOKSPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
TG(18:0/18:0/18:2(9Z,12Z))[iso3]
Reactant of Route 2
Reactant of Route 2
TG(18:0/18:0/18:2(9Z,12Z))[iso3]
Reactant of Route 3
Reactant of Route 3
TG(18:0/18:0/18:2(9Z,12Z))[iso3]
Reactant of Route 4
Reactant of Route 4
TG(18:0/18:0/18:2(9Z,12Z))[iso3]
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
TG(18:0/18:0/18:2(9Z,12Z))[iso3]
Reactant of Route 6
Reactant of Route 6
TG(18:0/18:0/18:2(9Z,12Z))[iso3]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.